1-[(Isopentyloxy)methoxy]-3-methylbutane
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Overview
Description
3-methyl-1-(3-methylbutoxymethoxy)butane is an organic compound with the molecular formula C10H22O2. It is a derivative of butane, featuring a methoxy group and a methylbutoxy group attached to the main carbon chain. This compound is known for its applications as a solvent and intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(3-methylbutoxymethoxy)butane typically involves the reaction of 3-methyl-1-butanol with 3-methylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-methyl-1-butanol is replaced by the 3-methylbutoxy group.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(3-methylbutoxymethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy and methylbutoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
3-methyl-1-(3-methylbutoxymethoxy)butane has several applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of detergents, paints, inks, and fragrances .
Mechanism of Action
The mechanism of action of 3-methyl-1-(3-methylbutoxymethoxy)butane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound interacts with oxidizing agents to form corresponding oxidized products. The presence of methoxy and methylbutoxy groups influences its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-3-methyl-1-butanol: A similar compound with a methoxy group and a hydroxyl group.
3-methyl-1-butanol: A simpler alcohol with a similar carbon chain structure.
3-methylbutyl chloride: A halogenated derivative used in the synthesis of 3-methyl-1-(3-methylbutoxymethoxy)butane .
Uniqueness
3-methyl-1-(3-methylbutoxymethoxy)butane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
22418-64-0 |
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Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
3-methyl-1-(3-methylbutoxymethoxy)butane |
InChI |
InChI=1S/C11H24O2/c1-10(2)5-7-12-9-13-8-6-11(3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
JTMQIYSIXSMCKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCOCCC(C)C |
Origin of Product |
United States |
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